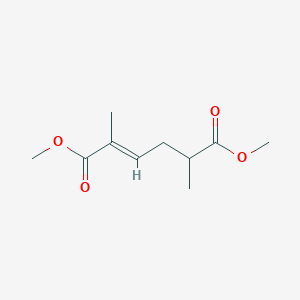

Dimethyl 2,5-dimethylhex-2-enedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-2,5-dimethylhex-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5,8H,6H2,1-4H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXDDSPXEBOXDR-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C=C(\C)/C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-59-5 | |

| Record name | NSC157584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Dimethyl 2,5 Dimethylhex 2 Enedioate

Use of Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic, biodegradable compound that can serve as both a green reagent and solvent for esterification. oup.comgoogle.com The reaction of a dicarboxylic acid with DMC in the presence of a suitable catalyst can produce the corresponding dimethyl ester with high yield and selectivity. google.com The only byproduct of this reaction is methanol (B129727), which can be recycled, and carbon dioxide. This method avoids the use of harsh acids and toxic alkylating agents. For example, the synthesis of dimethyl 2,5-furandicarboxylate from the corresponding diacid has been successfully achieved using DMC with a heterogeneous catalyst. unive.itrsc.orgresearchgate.net

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| MgO-Al2O3 / TBAB | 2,5-Furandicarboxylic acid | Dimethyl 2,5-furandicarboxylate | 76.38 | google.com |

| Amberlyst-36 | Galactaric acid | Dimethyl 2,5-furandicarboxylate | 70 | unive.itrsc.orgresearchgate.net |

| H2SO4 | Various dicarboxylic acids | Corresponding dimethyl esters | High | oup.com |

Heterogeneous Acid Catalysis

The replacement of homogeneous acid catalysts with solid, reusable catalysts is a cornerstone of green chemistry. Materials such as acidic ion-exchange resins (e.g., Dowex H+), zeolites, and metal oxides (e.g., alumina) can effectively catalyze esterification reactions. rsc.orgnih.gov These solid acids are easily separated from the reaction mixture, minimizing waste and allowing for continuous processing. The use of a Dowex H+/NaI system, for instance, has been shown to be an effective, high-yielding, and energy-efficient method for various esterifications. nih.gov

| Catalyst | Reaction Type | Key Advantages | Reference |

| Alumina | Selective monomethyl esterification of dicarboxylic acids | Heterogeneous, reusable, balanced acidity/basicity | rsc.org |

| Dowex H+/NaI | Esterification of various carboxylic acids | High yields, energy-efficient, reusable catalyst | nih.gov |

Biocatalysis

Enzymes offer a highly selective and environmentally friendly alternative for esterification. Lipases are commonly used for this purpose, but for methylation, carboxyl methyltransferase (CMT) enzymes are particularly relevant. tum.de These enzymes can catalyze the methylation of dicarboxylic acids in aqueous conditions at mild temperatures and pH, offering excellent conversions and high regioselectivity. The use of biocatalysts eliminates the need for harsh reagents and organic solvents, significantly improving the green credentials of the synthesis.

| Enzyme | Substrate Type | Reaction Conditions | Key Advantages | Reference |

| Carboxyl methyltransferase (FtpM) | Aromatic mono- and dicarboxylic acids | Aqueous, mild pH and temperature | High conversion, high regioselectivity, environmentally benign | tum.de |

By combining the synthesis of the dicarboxylic acid backbone from renewable precursors with these green esterification technologies, a sustainable and efficient manufacturing process for Dimethyl 2,5-dimethylhex-2-enedioate can be envisioned. Further research and development would be required to optimize the specific reaction conditions and catalyst systems for this particular molecule.

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2,5 Dimethylhex 2 Enedioate

Reactivity of the Enedioate Moiety

The reactivity of Dimethyl 2,5-dimethylhex-2-enedioate is largely dictated by the interplay between its carbon-carbon double bond and the two dimethyl ester groups. This arrangement makes the molecule susceptible to a range of chemical reactions.

The carbon-carbon double bond in Dimethyl 2,5-dimethylhex-2-enedioate is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This electronic characteristic makes it a poor substrate for direct electrophilic attack compared to electron-rich alkenes. However, under forcing conditions or with potent electrophiles, electrophilic addition could still occur. The general mechanism for electrophilic addition to an alkene involves the initial attack of the π-electrons on an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. researchgate.net For Dimethyl 2,5-dimethylhex-2-enedioate, the resulting carbocation would be destabilized by the adjacent electron-withdrawing ester group, making this pathway less favorable.

Conversely, the electron-deficient nature of the double bond makes it an excellent Michael acceptor, highly susceptible to nucleophilic conjugate addition (1,4-addition). In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate which is subsequently protonated. This type of reaction is versatile for forming new carbon-carbon and carbon-heteroatom bonds.

Studies on similar conjugated enyne diesters have demonstrated the propensity for nucleophilic addition. For instance, the direct nucleophilic addition of primary and secondary alkyl amines to the α-carbon of dimethyl (E)-hex-2-en-4-ynedioate has been reported to proceed with high regioselectivity, yielding α,β-dehydroamino acid derivatives. youtube.com This highlights the unusual reactivity that can be observed in such systems, where the electropositivity of the α and β carbons dictates the site of attack. youtube.com While this specific example involves an enyne, the principle of nucleophilic addition to an activated olefin is directly applicable to the enedioate moiety of Dimethyl 2,5-dimethylhex-2-enedioate.

Table 1: Expected Addition Reactions at the C=C Double Bond

| Reaction Type | Reagent Type | Expected Product | Mechanistic Feature |

| Nucleophilic Conjugate Addition | Soft Nucleophiles (e.g., amines, thiols, enolates) | Saturated diester with new substituent at the β-carbon | Formation of a resonance-stabilized enolate intermediate. |

| Electrophilic Addition | Strong Electrophiles (e.g., H-X under harsh conditions) | Saturated diester with H and X added across the double bond | Formation of a destabilized carbocation intermediate; generally unfavorable. |

The two dimethyl ester groups in Dimethyl 2,5-dimethylhex-2-enedioate can undergo transformations typical of carboxylic acid derivatives, most notably hydrolysis and transesterification.

Hydrolysis: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible and is essentially the reverse of Fischer esterification. libretexts.org For Dimethyl 2,5-dimethylhex-2-enedioate, acid hydrolysis would yield 2,5-dimethylhex-2-enedioic acid and two molecules of methanol (B129727).

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. ebsco.comwikipedia.org This reaction is irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, preventing the reverse reaction. ebsco.comresearchgate.net Saponification of Dimethyl 2,5-dimethylhex-2-enedioate with a base like sodium hydroxide would produce the disodium (B8443419) salt of 2,5-dimethylhex-2-enedioic acid and methanol. researchgate.net

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting Dimethyl 2,5-dimethylhex-2-enedioate with ethanol (B145695) could yield Diethyl 2,5-dimethylhex-2-enedioate. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol by-product as it forms.

Mechanistic Studies of Formation Pathways

Dimethyl 2,5-dimethylhex-2-enedioate is often synthesized via the dimerization of methyl methacrylate (B99206) (MMA). The mechanisms of these dimerization reactions have been a subject of significant research, particularly using carbene and palladium catalysts.

N-Heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for the tail-to-tail dimerization of Michael acceptors like methyl methacrylate (MMA) to produce difunctional compounds such as Dimethyl 2,5-dimethylhex-2-enedioate. ebsco.com Mechanistic studies have revealed several key aspects of this transformation. wikipedia.orgresearchgate.net

The catalytic cycle is initiated by the addition of the NHC to a molecule of MMA, leading to the formation of a key deoxy-Breslow intermediate. ebsco.comresearchgate.net This intermediate is notably stable and remains active throughout the catalysis. wikipedia.orgresearchgate.net The subsequent steps, which involve the addition of this intermediate to a second molecule of MMA and the final elimination of the catalyst to release the dimer product, have been identified as the rate-limiting steps of the reaction. ebsco.comwikipedia.orgresearchgate.net In contrast, the initial addition of the NHC to MMA and the necessary proton transfers are relatively fast processes. wikipedia.orgresearchgate.net Density functional theory (DFT) calculations have been employed to study various possible reaction channels, confirming that certain pathways are more energetically favorable and that the E-isomer is the main product, which aligns with experimental observations. rsc.org

Table 2: Key Findings in NHC-Catalyzed Dimerization of MMA

| Mechanistic Feature | Description | Reference |

| Key Intermediate | A stable deoxy-Breslow intermediate is formed from the NHC and one molecule of MMA. | ebsco.comwikipedia.orgresearchgate.net |

| Rate-Limiting Steps | Addition of the intermediate to a second MMA molecule and the final catalyst elimination. | ebsco.comresearchgate.net |

| Proton Transfer | The two alkenyl protons from the first MMA molecule are transferred intermolecularly to the C3 and C5 positions of the final dimer. | ebsco.comwikipedia.org |

| Theoretical Agreement | DFT studies support the proposed mechanisms and predict the formation of the E-isomer as the major product. | rsc.org |

Palladium complexes are also potent catalysts for the dimerization of acrylates. The mechanism of this transformation can vary depending on the specific palladium catalyst and reaction conditions used. One proposed pathway involves an addition-elimination sequence that leads to the formation of a σ-vinylpalladium(II) species. organic-chemistry.org

Another well-studied mechanism for the dimerization of acrylates involves hydridopalladium species. google.com In this pathway, a hydridopalladium complex adds across the double bond of an acrylate (B77674) molecule. The resulting species can then insert a second acrylate molecule, followed by β-hydride elimination to release the dimer and regenerate the palladium hydride catalyst. The nature of the ligands on the palladium center plays a crucial role in controlling the selectivity and efficiency of the reaction. google.com Palladium acetate (B1210297) in molten tetrabutylammonium (B224687) acetate has been shown to be a highly effective system for the selective dimerization of acrylates, highlighting the role of the reaction medium in influencing the catalytic pathway.

The hydrogenation of α,β-unsaturated diesters is a common transformation, but it can be accompanied by the formation of various by-products. Understanding these side reactions is crucial for optimizing the synthesis of the desired saturated products. Studies on the hydrogenation of compounds structurally related to Dimethyl 2,5-dimethylhex-2-enedioate, such as dimethyl itaconate and dimethyl maleate (B1232345), provide insight into potential by-products.

During the hydrogenation of dimethyl maleate (DMM) over Cu/ZnO-based catalysts, the formation of polymeric by-products can lead to fouling and plugging of the reactor. These polyesters are thought to form from the condensation of reactants and intermediates under certain temperature and pressure conditions.

The hydrogenation of itaconic acid and its esters can also lead to a mixture of products. Depending on the catalyst and conditions, hydrogenation can be accompanied by isomerization of the double bond or cyclization reactions. For example, the hydrogenation of itaconic acid can yield γ-isovalerolactone through a regioselective pathway. In the hydrogenation of polyunsaturated fatty acid esters, a common side reaction is the isomerization of cis double bonds to trans double bonds, which is often catalyzed by the metal surface. This suggests that under certain hydrogenation conditions, Dimethyl 2,5-dimethylhex-2-enedioate could potentially undergo isomerization or further reduction of the ester groups, especially at higher temperatures and pressures.

Table 3: Potential By-Products in the Hydrogenation of Unsaturated Diesters

| Related Compound | Hydrogenation Condition/Catalyst | Observed/Potential By-Products | Reference |

| Dimethyl Maleate | Cu/ZnO-based catalysts | Polymeric polyesters, γ-butyrolactone (GBL), 1,4-butanediol (B3395766) (BDO) | |

| Itaconic Acid | Transition-metal nanoparticles (e.g., Ru) | γ-isovalerolactone (GiVL), other isomeric lactones | |

| Polyunsaturated Esters | Metal catalysts (Ni, Pt, Pd) | Trans-isomers of the unsaturated ester, over-reduced products |

Reactivity in Catalytic Hydrogenation Processes

The conversion of Dimethyl 2,5-dimethylhex-2-enedioate to its saturated counterpart, Dimethyl 2,5-dimethylhexanedioate, is typically achieved through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. The reaction is thermodynamically favorable as it leads to the formation of a more stable, lower-energy saturated alkane structure. libretexts.orglumenlearning.com

The general mechanism for such hydrogenations involves the adsorption of both the unsaturated ester and molecular hydrogen onto the surface of a heterogeneous metal catalyst, such as palladium, platinum, or nickel. libretexts.orglumenlearning.comlibretexts.org The catalyst facilitates the cleavage of the H-H bond and the sequential transfer of two hydrogen atoms to the carbons of the double bond. libretexts.org This surface-mediated reaction typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Dimethyl 2,5-dimethylhex-2-enedioate is a recognized product of the tail-to-tail dimerization of methyl methacrylate (MMA). sigmaaldrich.comacs.orgnih.gov This dimerization is an important carbon-carbon bond-forming reaction, and it can be catalyzed by N-heterocyclic carbenes (NHCs). sigmaaldrich.comnih.gov In this context, the unsaturated diester is not a starting material for a coupling reaction but is itself the resulting coupled product.

The mechanism involves an umpolung (polarity reversal) of the typical reactivity of the MMA molecule. sigmaaldrich.comnih.gov The NHC catalyst adds to one MMA molecule to form a deoxy-Breslow intermediate, which then acts as a nucleophile, attacking a second MMA molecule at its β-carbon (the "tail"). sigmaaldrich.comacs.org Subsequent proton transfer and elimination of the catalyst yield the final unsaturated dimer. acs.org This process represents a significant synthetic route where two smaller monomer units are coupled to form a larger, more complex structure.

Table 1: Formation of Dimethyl 2,5-dimethylhex-2-enedioate via Dimerization

| Reactant | Catalyst Type | Reaction Type | Product |

|---|---|---|---|

| Methyl Methacrylate (MMA) | N-Heterocyclic Carbene (NHC) | Tail-to-Tail Dimerization | Dimethyl 2,5-dimethylhex-2-enedioate |

While specific studies detailing the influence of catalyst acidity and pore size on the hydrogenation of Dimethyl 2,5-dimethylhex-2-enedioate are not extensively documented, principles from related reactions provide significant insight. The choice of catalyst, including its support material and intrinsic properties like acidity and porosity, is critical in controlling reaction rate and selectivity in the hydrogenation of unsaturated esters. tandfonline.comrsc.org

For instance, in the synthesis of the structurally related compound 2,5-dimethyl-2,4-hexadiene, the use of acidic molecular sieves like HZSM-5 demonstrated that strong acidity and appropriate channel systems (pore size) are essential for achieving high activity and selectivity. youtube.com Similarly, in the hydrogenation of other diesters such as dimethyl oxalate, the catalyst support (e.g., silica (B1680970), titania) and the presence of promoters have a profound effect on the dispersion of metal particles and the nature of the active sites, thereby dictating the reaction outcome.

Catalyst acidity can influence the reaction by affecting the adsorption of the substrate and potentially catalyzing side reactions. The pore size of the catalyst support can introduce shape-selective effects, controlling which molecules can access the active sites. For a molecule like Dimethyl 2,5-dimethylhex-2-enedioate, a catalyst with appropriate pore dimensions would be required to allow efficient diffusion to and from the active metal sites, while preventing unwanted secondary reactions.

Stereochemical Influences on Reactivity

Dimethyl 2,5-dimethylhex-2-enedioate is identified as the (E)-isomer, meaning the higher priority groups on each carbon of the double bond are on opposite sides. mdpi.com This specific geometric arrangement is a key factor in its reactivity, particularly in surface-catalyzed reactions like hydrogenation. The planarity of the double bond and the fixed spatial orientation of its substituents in the (E)-configuration dictate how the molecule can adsorb onto the flat surface of a metal catalyst. libretexts.org

The established mechanism of catalytic hydrogenation involves syn-addition of hydrogen, where both atoms add to the same face of the alkene. libretexts.orglibretexts.org The (E)-geometry of the substrate will therefore directly influence the stereochemistry of the resulting saturated product, Dimethyl 2,5-dimethylhexanedioate. The molecule will adsorb on the catalyst surface via its less sterically hindered face, and the subsequent delivery of hydrogen will lock in a specific relative stereochemistry at the newly formed chiral centers (C2 and C5).

Specific studies on the diastereoselective or enantioselective hydrogenation of Dimethyl 2,5-dimethylhex-2-enedioate are not prominent in the available literature. However, the structure of the molecule allows for a theoretical analysis of potential stereochemical outcomes. The hydrogenation of the C=C bond in this achiral substrate leads to the formation of two new stereocenters at the C2 and C5 positions. This creates the possibility of forming different stereoisomers of the product, Dimethyl 2,5-dimethylhexanedioate: a meso compound and a pair of enantiomers (racemic mixture).

| Product Stereoisomer | Stereocenters | Chirality |

|---|---|---|

| (2R,5S)-Dimethyl 2,5-dimethylhexanedioate | C2, C5 | Achiral (meso) |

| (2R,5R)-Dimethyl 2,5-dimethylhexanedioate | C2, C5 | Chiral |

| (2S,5S)-Dimethyl 2,5-dimethylhexanedioate | C2, C5 | Chiral |

The (2R,5R) and (2S,5S) isomers constitute an enantiomeric pair.

Achieving control over this stereoselectivity would require the use of specialized chiral catalysts. The field of asymmetric catalysis has developed numerous methods for the enantioselective hydrogenation of α,β-unsaturated esters and ketones using chiral transition metal complexes (e.g., based on iridium, rhodium, ruthenium, or copper). rsc.orgnih.govresearchgate.net These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. While not specifically applied to Dimethyl 2,5-dimethylhex-2-enedioate in published research, these methodologies demonstrate the potential for achieving high diastereoselectivity and enantioselectivity in its reduction.

Structure-Reactivity Relationships in Dimethyl 2,5-dimethylhex-2-enedioate

Dimethyl 2,5-dimethylhex-2-enedioate is an α,β-unsaturated diester. Its chemical reactivity is primarily dictated by the interplay between the carbon-carbon double bond and the two electron-withdrawing methyl ester groups.

The key structure-reactivity relationships are:

Conjugation: The C=C double bond is in conjugation with a C=O carbonyl group of one of the ester functionalities. This electronic communication polarizes the C=C bond, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack (a Michael-type addition). However, ester groups are less electron-withdrawing than ketone or aldehyde groups, making this compound less reactive towards nucleophiles than corresponding α,β-unsaturated ketones or aldehydes.

Alkene Substitution: The stability of an alkene is generally increased by substitution. The double bond in Dimethyl 2,5-dimethylhex-2-enedioate is tetrasubstituted (at C2 and C3), which contributes to its thermodynamic stability compared to less substituted isomers. lumenlearning.comyoutube.com This higher stability translates to a lower heat of hydrogenation. lumenlearning.com

Steric Hindrance: The presence of methyl groups at the C2 and C5 positions introduces steric bulk. This steric hindrance can influence the rate of reaction by impeding the approach of reagents or the adsorption of the molecule onto a catalyst surface. Highly substituted alkenes often undergo catalytic hydrogenation more slowly than less hindered ones. researchgate.net This effect would be significant in controlling the rate of hydrogenation for this molecule.

Quantitative Structure-Reactivity Correlations

Quantitative Structure-Reactivity Relationships (QSRRs) are instrumental in predicting the reactivity of chemical compounds based on their molecular structure. For esters, particularly α,β-unsaturated systems like Dimethyl 2,5-dimethylhex-2-enedioate, linear free-energy relationships (LFERs) such as the Hammett and Taft equations provide a framework for understanding how substituents influence reaction rates and equilibria.

The Hammett equation is foundational in quantifying the electronic influence of substituents on the reactivity of aromatic compounds. While Dimethyl 2,5-dimethylhex-2-enedioate is an aliphatic compound, the principles of substituent effects on reaction centers are transferable. The electronic nature of the ester groups and the methyl substituents on the carbon-carbon double bond and the α- and δ-carbons significantly impact the electron density distribution within the molecule.

The Taft equation is a modification of the Hammett equation that extends its applicability to aliphatic systems by separating polar (electronic) and steric effects. The general form of the Taft equation is:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reference compound (often a methyl-substituted analog).

ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.

σ* is the polar substituent constant, quantifying the inductive and field effects of the substituent.

δ is the steric reaction constant, reflecting the sensitivity of the reaction to steric hindrance.

Eₛ is the steric substituent constant.

For Dimethyl 2,5-dimethylhex-2-enedioate, the methyl groups at the 2- and 5-positions exert both electronic and steric effects. The methyl group is weakly electron-donating (positive inductive effect), which can influence the electrophilicity of the β-carbon in Michael addition reactions and the carbonyl carbon in hydrolysis. Sterically, these methyl groups can hinder the approach of nucleophiles to the reactive centers.

To illustrate the application of QSRR principles, a hypothetical data table can be constructed based on known trends for the hydrolysis of α,β-unsaturated esters with varying substituents. In such studies, electron-withdrawing groups are generally observed to accelerate the rate of hydrolysis, while electron-donating and sterically bulky groups tend to decrease the rate.

Table 1: Hypothetical Relative Rate Constants for the Alkaline Hydrolysis of Substituted Dimethyl Hex-2-enedioates at 25°C

| Substituent at C2 | Substituent at C5 | σ* (Polar Constant) | Eₛ (Steric Constant) | Hypothetical Relative Rate Constant (k/k₀) |

| H | H | +0.49 | +1.24 | 1.50 |

| CH₃ | H | 0.00 | 0.00 | 1.00 (Reference) |

| CH₃ | CH₃ | -0.10 | -0.07 | 0.85 |

| C₂H₅ | C₂H₅ | -0.10 | -0.07 | 0.70 |

| i-C₃H₇ | i-C₃H₇ | -0.19 | -0.47 | 0.45 |

| t-C₄H₉ | t-C₄H₉ | -0.30 | -1.54 | 0.15 |

Note: The values for σ and Eₛ are standard literature values. The relative rate constants are illustrative and based on general trends observed in ester hydrolysis.*

Analysis of Electronic and Steric Effects on Reaction Kinetics and Equilibria

The chemical behavior of Dimethyl 2,5-dimethylhex-2-enedioate in reactions such as nucleophilic addition and hydrolysis is a direct consequence of the electronic and steric environment created by its constituent groups.

Electronic Effects:

The two ester functional groups (-COOCH₃) are electron-withdrawing through the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. This withdrawal of electron density makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. The methyl groups at the C2 and C5 positions are electron-donating. The methyl group at C2, being directly attached to the double bond, can slightly decrease the electrophilicity of the β-carbon through its inductive effect, thereby potentially slowing down the rate of Michael addition compared to an unsubstituted analogue.

In the context of ester hydrolysis, the electron-withdrawing nature of the second ester group can influence the reactivity of the first. However, in Dimethyl 2,5-dimethylhex-2-enedioate, the two ester groups are separated by a flexible alkyl chain, diminishing their mutual electronic influence. The key electronic factor in hydrolysis is the polarization of the carbonyl group, which is a prerequisite for nucleophilic attack by water or hydroxide ions.

Steric Effects:

For instance, in the alkaline hydrolysis of esters, the rate-determining step is typically the formation of a tetrahedral intermediate following the attack of a hydroxide ion on the carbonyl carbon. The presence of bulky substituents near the carbonyl group can destabilize this sterically crowded transition state, leading to a decrease in the reaction rate.

The interplay between electronic and steric effects can be further elucidated by comparing the reactivity of geometric isomers, such as the cis (maleate-like) and trans (fumarate-like) isomers of related unsaturated dicarboxylic esters. Studies on the hydrolysis of diethyl maleate and diethyl fumarate (B1241708) have shown that the first hydrolysis step is slower for the maleate isomer, which is often attributed to steric hindrance and electronic repulsion between the closely positioned ester groups in the cis configuration.

To provide a quantitative perspective, the following table presents representative kinetic data from studies on analogous α,β-unsaturated systems, which can be used to infer the expected behavior of Dimethyl 2,5-dimethylhex-2-enedioate.

Table 2: Representative Second-Order Rate Constants (k₂) for the Michael Addition of Thiophenol to Various α,β-Unsaturated Esters in Methanol at 25°C

| α,β-Unsaturated Ester | Substituents | Electronic Effect | Steric Hindrance | Representative k₂ (M⁻¹s⁻¹) |

| Dimethyl Fumarate | None at α, β positions | Reference | Low | 0.15 |

| Dimethyl Maleate | None at α, β positions | Reference | Moderate (cis) | 0.08 |

| Dimethyl Citraconate | Methyl at α-position | Electron-donating | Moderate | 0.05 |

| Dimethyl 2,5-dimethylhex-2-enedioate | Methyl at α, δ positions | Electron-donating | Moderate-High | (Estimated < 0.05) |

| Dimethyl Mesaconate | Methyl at β-position | Electron-donating | Low | 0.10 |

Note: The rate constants are illustrative and based on published data for structurally similar compounds to demonstrate the impact of electronic and steric effects. The value for Dimethyl 2,5-dimethylhex-2-enedioate is an educated estimate based on these trends.

Polymerization and Materials Science Applications Involving Dimethyl 2,5 Dimethylhex 2 Enedioate

Kinetic and Mechanistic Studies of Polymerization

Molecular Dynamics Simulations for Polymerization Kinetics

There is no published research applying molecular dynamics simulations to study the polymerization kinetics of Dimethyl 2,5-dimethylhex-2-enedioate. This type of simulation is a powerful tool for understanding polymerization processes at a molecular level, offering insights into reaction rates and the influence of various parameters on polymer chain growth. However, studies utilizing this methodology have not been reported for this specific monomer.

Understanding Monomer Insertion and Chain Propagation Mechanisms

Similarly, the scientific literature lacks specific details on the monomer insertion and chain propagation mechanisms for Dimethyl 2,5-dimethylhex-2-enedioate. While general principles of polymerization mechanisms are well-established, their specific application and the nuanced steps of monomer addition and chain growth for this compound have not been a subject of published investigation. Research into these mechanisms is crucial for controlling polymer structure and properties, but such data is not available for Dimethyl 2,5-dimethylhex-2-enedioate.

Theoretical and Computational Chemistry of Dimethyl 2,5 Dimethylhex 2 Enedioate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation (or approximations of it) to provide insights into molecular structure, stability, and behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net DFT calculations for Dimethyl 2,5-dimethylhex-2-enedioate would focus on its electron density to derive key properties. Such a study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Electron Density Distribution: Mapping the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): Creating a map of the electrostatic potential on the molecule's surface to visualize regions susceptible to electrophilic and nucleophilic attack.

These calculations would provide a foundational understanding of the molecule's intrinsic electronic properties and predict its behavior in chemical reactions. nih.gov

Hypothetical DFT Data for Dimethyl 2,5-dimethylhex-2-enedioate (Note: This table is illustrative of typical DFT outputs and is not based on actual published data for this specific molecule.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the outcomes of chemical reactions where multiple products are possible. rsc.org For a molecule like Dimethyl 2,5-dimethylhex-2-enedioate, which has multiple reactive sites, predicting regioselectivity (which site reacts) and stereoselectivity (the spatial orientation of the product) is essential.

Methods to predict this would involve:

Transition State Theory: Calculating the energy of the transition states for all possible reaction pathways. The pathway with the lowest energy transition state is the most likely to occur, thus predicting the major product. rsc.org

Fukui Functions/Dual Descriptors: These reactivity indices, derived from DFT, can be calculated for each atom in the molecule to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For example, in a Michael addition reaction, these calculations could predict whether a nucleophile would add to the C2 or C3 position of the α,β-unsaturated system and what the stereochemical outcome at the C5 chiral center might be upon reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the physical movements and interactions of molecules over time, offering a dynamic perspective that complements the static picture from quantum chemical calculations.

Prediction of Reaction Energetics and Transition States

A crucial application of computational chemistry is the detailed mapping of a reaction's energy profile. For reactions involving Dimethyl 2,5-dimethylhex-2-enedioate, this would involve:

Calculating Reaction Pathways: Identifying the structures of reactants, intermediates, transition states, and products.

Determining Activation Energies: Calculating the energy difference between the reactants and the transition states. This activation energy (energy barrier) determines the reaction rate.

These calculations are vital for understanding reaction mechanisms and for designing more efficient synthetic routes. rsc.org

Conformational Analysis and Intermolecular Interactions

Conformational Analysis: This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. sciforum.net The goal is to identify the lowest-energy (most stable) conformers that the molecule is most likely to adopt. sapub.org For this molecule, key rotations would be around the C3-C4 and C4-C5 bonds.

Intermolecular Interactions: Molecular dynamics simulations can model how multiple molecules of Dimethyl 2,5-dimethylhex-2-enedioate interact with each other or with solvent molecules. rsc.orgmdpi.com These simulations can predict properties like boiling point, solubility, and how the molecules pack in a liquid or solid state. They would reveal the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions.

Application of Chemoinformatics and QSAR Approaches

Chemoinformatics applies computational methods to manage and analyze large sets of chemical data. Quantitative Structure-Activity Relationship (QSAR) is a specific chemoinformatic approach that aims to correlate the chemical structure of compounds with their biological activity or physical properties.

While no specific QSAR studies on Dimethyl 2,5-dimethylhex-2-enedioate are available, such an approach could be used if a series of related unsaturated diesters were synthesized and tested for a particular property (e.g., insecticidal activity, polymer characteristics). nih.gov A typical QSAR study would involve:

Data Set Generation: Creating a library of molecules related to Dimethyl 2,5-dimethylhex-2-enedioate.

Descriptor Calculation: Using software to calculate hundreds of numerical descriptors for each molecule that encode its structural, physical, and electronic features (e.g., molecular weight, logP, surface area, electronic charges).

Model Building: Using statistical methods (like multiple linear regression or machine learning) to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation: Testing the model's predictive power on a set of molecules not used in its creation.

A validated QSAR model could then be used to predict the properties of new, unsynthesized diester compounds, guiding the design of molecules with desired characteristics.

Correlating Molecular Structure with Chemical Behavior

The chemical behavior of Dimethyl 2,5-dimethylhex-2-enedioate, an α,β-unsaturated diester, is intrinsically linked to its molecular architecture. The arrangement of functional groups and substituents gives rise to specific electronic and steric effects that dictate its reactivity and physical properties. Computational chemistry provides powerful tools to dissect these structure-behavior relationships, offering insights into the molecule's electronic landscape and potential reaction pathways.

A fundamental aspect of its structure is the presence of the α,β-unsaturated carbonyl system. This conjugated system involves the delocalization of π-electrons across the carbon-carbon double bond and the carbonyl groups of the two methyl ester functionalities. This delocalization results in a partial positive charge on the β-carbon and a partial negative charge on the oxygen atoms of the carbonyl groups. This inherent polarity makes the β-carbon susceptible to nucleophilic attack, a characteristic reaction pathway for this class of compounds.

Furthermore, the presence of two methyl groups, one at the C2 position and another at the C5 position, introduces significant steric and electronic effects. The methyl group at the C2 position, being directly attached to the double bond, can influence the accessibility of the double bond to incoming reagents. Steric hindrance from this methyl group can modulate the rate and stereoselectivity of reactions such as Michael additions or cycloadditions. Electronically, the methyl group is weakly electron-donating, which can slightly increase the electron density of the double bond, potentially affecting its reactivity towards electrophiles.

Computational parameters, even if sourced from general databases in the absence of specific experimental studies, can provide a quantitative basis for these qualitative descriptions.

Computed Molecular Descriptors for Dimethyl 2,5-dimethylhex-2-enedioate

| Descriptor | Value | Implication for Chemical Behavior |

|---|---|---|

| Molecular Weight | 200.23 g/mol | Influences physical properties like boiling point and volatility. |

| XLogP3-AA | 1.6 | Indicates moderate lipophilicity, affecting solubility in various solvents. |

| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor, limiting certain intermolecular interactions. |

| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms can act as hydrogen bond acceptors, influencing interactions with protic solvents or reagents. |

| Rotatable Bond Count | 7 | Suggests considerable conformational flexibility, which can impact reaction kinetics and selectivity. |

| Polar Surface Area | 52.6 Ų | Relates to the molecule's polarity and its ability to permeate biological membranes or interact with polar surfaces. |

Data sourced from PubChem. nih.gov

These descriptors, when considered together, paint a picture of a moderately polar and flexible molecule. The interplay of its electronic properties, governed by the conjugated system, and its steric characteristics, influenced by the methyl substituents, are key to understanding its chemical behavior.

Predictive Modeling for Novel Enedioate Derivatives

Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), offers a powerful computational strategy for the rational design of novel enedioate derivatives with desired chemical or biological properties. nih.govuvic.ca These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed activity or property. nih.gov

For a class of compounds like enedioates, a QSAR model could be developed to predict a specific biological activity, such as cytotoxicity or enzyme inhibition. Conversely, a QSPR model could predict a physical property like reaction rate or selectivity. The development of such models typically involves the following steps:

Data Set Assembly: A diverse set of enedioate derivatives with experimentally measured activities or properties is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

In the context of Dimethyl 2,5-dimethylhex-2-enedioate, a hypothetical QSAR study for designing novel derivatives with enhanced reactivity in a specific reaction, for instance, a Diels-Alder cycloaddition, could be envisioned. The structural features of the parent molecule would serve as a starting point. Modifications could include varying the ester alkyl groups, introducing different substituents on the carbon backbone, or altering the stereochemistry.

Potential Structural Modifications and Their Corresponding Descriptors for a Predictive Model

| Structural Modification | Relevant Molecular Descriptors | Predicted Impact on Reactivity |

| Varying Ester Alkyl Group (R in -COOR) | Steric parameters (e.g., Taft's Es, Sterimol), Hydrophobicity (logP) | Altering the size and nature of the ester group can influence solubility and steric hindrance around the reaction center. |

| Substitution on the Carbonyl Carbon | Electronic parameters (e.g., Hammett constants, calculated atomic charges) | Electron-withdrawing or -donating groups can modulate the electrophilicity of the carbonyl carbon and the conjugated system. |

| Substitution at the α- or β-positions | Steric and electronic descriptors, Field effects | Substituents at these positions can directly impact the electron density and accessibility of the double bond. |

| Introducing Heteroatoms in the Backbone | Topological indices, Dipole moment, Polarizability | Replacing carbon atoms with heteroatoms like oxygen or nitrogen would significantly alter the electronic properties and reactivity. |

By developing a robust predictive model, it would be possible to virtually screen a large library of novel enedioate derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery and optimization of new molecules with tailored properties, reducing the time and resources required for research and development. While specific predictive models for Dimethyl 2,5-dimethylhex-2-enedioate are not yet established in the literature, the principles of QSAR and QSPR provide a clear framework for future computational studies aimed at exploring the chemical space around this enedioate scaffold. nih.govuvic.ca

Advanced Applications in Organic Synthesis and Industrial Relevance

Dimethyl 2,5-dimethylhex-2-enedioate as a Synthetic Intermediate

The unique chemical architecture of dimethyl 2,5-dimethylhex-2-enedioate positions it as a valuable precursor in multi-step organic synthesis. Its two ester functionalities and unsaturated backbone can be selectively modified to create a variety of downstream products.

Precursor for Dicarboxylic Acids (e.g., Adipic Acid, Sebacic Acid)

Dimethyl 2,5-dimethylhex-2-enedioate serves as a direct precursor to saturated dicarboxylic acids, particularly derivatives of adipic acid. Through catalytic hydrogenation, the carbon-carbon double bond in the molecule can be reduced to yield dimethyl 2,5-dimethylhexanedioate. Subsequent hydrolysis of the two ester groups converts the molecule into 2,5-dimethylhexanedioic acid (CAS 4454-18-6). chemicalbook.comchemscene.com

This resulting C8 dicarboxylic acid is a substituted analogue of adipic acid (a C6 dicarboxylic acid), a critical monomer in the production of nylon and other polyamides. The presence of the two methyl groups on the carbon backbone can impart modified properties, such as increased solubility or altered crystallinity, to polymers derived from it. This makes 2,5-dimethylhexanedioic acid a candidate for the synthesis of specialty polymers with tailored characteristics. While it is a precursor to adipic acid analogues, its structure does not lend itself to straightforward conversion to longer-chain dicarboxylic acids like sebacic acid (a C10 dicarboxylic acid).

Building Block for Fine Chemicals and Pharmaceutical Intermediates

As a difunctional C8 molecule, dimethyl 2,5-dimethylhex-2-enedioate represents a versatile building block for constructing more complex molecules, including fine chemicals and potential pharmaceutical intermediates. The ester groups can be converted into a range of other functional groups, such as amides, alcohols, or nitriles, while the double bond provides a site for various addition reactions. This multi-functionality allows chemists to use it as a scaffold, introducing new chemical features in a controlled manner to build intricate molecular frameworks. Although specific, named pharmaceutical products directly derived from this intermediate are not widely documented in public literature, its potential is rooted in its ability to provide a structurally diverse platform for medicinal chemistry exploration. sostie.com

Contribution to Functional Molecule Synthesis

The reactivity of the enedioate structure is central to its utility in synthesizing other functional molecules. The interplay between the double bond and the electron-withdrawing ester groups dictates its chemical behavior.

Creation of Difunctional Compounds from Enedioate Structures

The structure of dimethyl 2,5-dimethylhex-2-enedioate makes it an excellent Michael acceptor. wikipedia.org In the Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com The electron-withdrawing nature of the adjacent ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles like enolates, amines, or thiols.

This reaction is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds under mild conditions. wikipedia.org By reacting dimethyl 2,5-dimethylhex-2-enedioate with a chosen nucleophile, a new functional group can be introduced, leading to the creation of a more complex, saturated difunctional compound with a 1,5-dicarbonyl relationship, a common structural motif in organic molecules. youtube.com

Role in Synthesis of Industrial Chemicals

The primary industrial relevance of dimethyl 2,5-dimethylhex-2-enedioate lies in its potential role as a monomer precursor. As detailed in section 7.1.1, its hydrogenated derivative, 2,5-dimethylhexanedioic acid, is a specialty dicarboxylic acid. Dicarboxylic acids are a cornerstone of the polymer industry, reacting with diamines to form polyamides (nylons) or with diols to form polyesters. The incorporation of monomers like 2,5-dimethylhexanedioic acid can be used to fine-tune the physical properties of these materials for specific industrial applications, such as engineered plastics or high-performance fibers.

Catalytic Systems for Dimethyl 2,5-dimethylhex-2-enedioate Transformations

Catalysis is crucial for both the synthesis and subsequent transformation of dimethyl 2,5-dimethylhex-2-enedioate. Different catalytic systems are employed depending on the desired reaction.

The synthesis of the compound itself is notably achieved through the tail-to-tail dimerization of methyl methacrylate (B99206) (MMA). lookchem.comcolby.edu This reaction is efficiently catalyzed by N-heterocyclic carbenes (NHCs), which are a class of organocatalysts. rsc.orgacs.org The NHC catalyst engages in an umpolung (polarity reversal) of the MMA molecule, allowing it to act as a nucleophile and attack a second MMA molecule, ultimately leading to the formation of the enedioate product. sigmaaldrich.comacs.org

For the transformations of dimethyl 2,5-dimethylhex-2-enedioate, catalytic hydrogenation is a key reaction. The reduction of the double bond to yield dimethyl 2,5-dimethylhexanedioate is typically accomplished using heterogeneous catalysts. Common systems for such hydrogenations include transition metals like palladium, platinum, or nickel, often dispersed on a high-surface-area support such as activated carbon (e.g., Pd/C) or in the form of Raney Nickel. For the hydrogenation of ester functionalities, copper-based catalysts, often on silica (B1680970) supports, are also widely used. rsc.orgrsc.org

Summary of Catalytic Systems

| Catalyst Class | Specific Example(s) | Application |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based carbenes | Synthesis : Catalyzes the tail-to-tail dimerization of methyl methacrylate to form dimethyl 2,5-dimethylhex-2-enedioate. colby.eduacs.org |

| Transition Metal Catalysts | Pd/C, PtO₂, Raney Ni | Transformation : Catalyzes the hydrogenation of the C=C double bond to produce the saturated diester, dimethyl 2,5-dimethylhexanedioate. |

| Copper/Silver-based Catalysts | Cu/SiO₂, Ag/SiO₂ | Transformation : Used for the hydrogenation of ester groups, relevant for potential further reduction of the molecule. nih.govsc.edu |

Development of Efficient Homogeneous and Heterogeneous Catalysts

The primary route to Dimethyl 2,5-dimethylhex-2-enedioate is through the dimerization of methyl methacrylate (MMA). The development of catalysts for this transformation has focused on achieving high selectivity for the desired tail-to-tail dimer over other potential oligomers.

Homogeneous Catalysis:

N-Heterocyclic carbenes (NHCs) have emerged as highly effective homogeneous organocatalysts for the tail-to-tail dimerization of MMA. nih.gov These catalysts operate through an "umpolung" or polarity reversal of the α-carbon of the α,β-unsaturated ester. The reaction mechanism involves the formation of a deoxy-Breslow intermediate. nih.govsigmaaldrich.com This intermediate is stable and remains active throughout the catalytic cycle. nih.gov Mechanistic studies have revealed that the addition of the deoxy-Breslow intermediate to a second molecule of MMA and the subsequent elimination of the catalyst are the rate-determining steps of the reaction. nih.gov In contrast, the initial addition of the NHC to MMA and subsequent proton transfers are relatively fast processes. nih.gov

Table 1: N-Heterocyclic Carbene Precursors for Catalysis

| Catalyst Precursor | Structure |

|---|---|

| 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | Triazolium Salt |

| 1,3-Di(tert-butyl)imidazol-2-ylidene | Imidazolium Salt |

| 1,3-Dimesitylimidazol-2-ylidene | Imidazolium Salt |

This table showcases examples of N-heterocyclic carbene precursors that can be deprotonated to form the active carbene catalyst for the dimerization of methyl methacrylate.

Heterogeneous Catalysis:

While homogeneous NHC catalysts have proven effective, efforts have been made to develop heterogeneous systems to simplify catalyst separation and recycling, a crucial aspect for industrial applications. One promising approach involves the covalent immobilization of N-heterocyclic carbenes onto solid supports. Research has demonstrated the successful grafting of NHC-type catalysts onto pristine carbon substrates like graphite. rsc.org This technique allows for the creation of designer catalysts on a nanoscale, combining detailed characterization with bulk-scale catalytic experiments. rsc.org The development of such immobilized catalysts is a significant step towards more sustainable and economically viable production of Dimethyl 2,5-dimethylhex-2-enedioate.

Exploration of Organocatalytic Applications

The primary organocatalytic application directly involving Dimethyl 2,5-dimethylhex-2-enedioate is its own synthesis. The use of N-heterocyclic carbenes to catalyze the tail-to-tail dimerization of methyl methacrylate is a key example of an organocatalytic process for the formation of this specific diester. nih.gov This reaction highlights the utility of organocatalysis in achieving specific bond formations that can be challenging with traditional catalysts.

Beyond its synthesis, the exploration of Dimethyl 2,5-dimethylhex-2-enedioate in other organocatalytic reactions is an emerging area. As an α,β-unsaturated diester, it possesses multiple reactive sites that could potentially participate in various organocatalyzed transformations. For instance, α,β-unsaturated esters are known to be suitable substrates in reactions such as Michael additions, cycloadditions, and other conjugate additions catalyzed by a range of organocatalysts, including amines and phosphines. researchgate.netmdpi.com While specific examples utilizing Dimethyl 2,5-dimethylhex-2-enedioate as a substrate in these reactions are not yet widely reported, the established reactivity of similar α,β-unsaturated systems suggests a potential for its future application in the organocatalytic synthesis of more complex molecules.

Future Research Directions and Emerging Trends for Dimethyl 2,5 Dimethylhex 2 Enedioate

Exploration of Novel and Diverse Synthetic Pathways

While established methods for synthesizing diesters exist, the focus for Dimethyl 2,5-dimethylhex-2-enedioate is shifting towards more innovative and efficient routes. A significant area of interest is the organocatalyzed tail-to-tail dimerization of acrylate (B77674) derivatives. lookchem.com

Key research initiatives in this area will likely include:

Catalyst Development: A primary focus will be the design and screening of new catalysts beyond known N-heterocyclic carbenes (NHCs). lookchem.com This includes exploring other classes of organocatalysts, such as phosphines or novel carbene structures, to improve reaction yields, selectivity, and turnover numbers.

Asymmetric Synthesis: Developing enantioselective or diastereoselective dimerization processes is a critical future step. This would yield chiral versions of the target compound, opening doors to applications in asymmetric synthesis and specialized polymers.

Substrate Scope Expansion: Research will systematically investigate the dimerization of a wider range of activated olefins. By substituting the methyl methacrylate (B99206) starting material with other acrylates or related compounds, a library of novel difunctional compounds analogous to Dimethyl 2,5-dimethylhex-2-enedioate can be created. lookchem.com

| Research Focus | Objective | Potential Outcome |

| Novel Organocatalysts | To improve efficiency and reduce costs of synthesis. | Higher yields, milder reaction conditions, and enhanced selectivity. |

| Asymmetric Catalysis | To control the stereochemistry of the final product. | Access to optically active compounds for specialized applications. |

| Substrate Variation | To create a diverse range of related diester compounds. | A library of new molecules with tunable properties. |

Advancements in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving research towards greener synthetic processes. For Dimethyl 2,5-dimethylhex-2-enedioate, this involves a holistic approach to minimizing environmental impact throughout the synthesis lifecycle.

Future advancements are expected in the following areas:

Renewable Feedstocks: A long-term goal is to source the acrylate precursors from biomass rather than petrochemicals, reducing the carbon footprint of the entire process. researchgate.net

Green Solvents and Conditions: Efforts will be made to replace conventional organic solvents with more environmentally benign alternatives, such as bio-derived solvents or ionic liquids. mdpi.com Research into solvent-free reaction conditions, where the reactants themselves act as the medium, will also be a priority. mdpi.com

Energy Efficiency: The adoption of alternative energy sources, such as microwave irradiation or ultrasonication, can drastically reduce reaction times and energy consumption compared to traditional thermal heating methods. researchgate.net

Atom Economy: The principle of maximizing the incorporation of all reactant atoms into the final product is central to green chemistry. Dimerization reactions are inherently atom-economical, and future research will focus on optimizing conditions to minimize or eliminate byproduct formation entirely.

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanism is fundamental to optimizing any synthetic process. For the synthesis of Dimethyl 2,5-dimethylhex-2-enedioate, particularly via NHC-catalyzed dimerization, detailed mechanistic studies are a key future direction. lookchem.com

Research in this domain will integrate multiple approaches:

Computational Chemistry: High-level theoretical calculations, such as Density Functional Theory (DFT), will be employed to model the reaction pathway. This can help identify key intermediates, transition states, and the precise role of the catalyst in bond formation, providing insights that are difficult to obtain through experimentation alone.

In Situ Spectroscopy: Advanced spectroscopic techniques, including specialized NMR and IR methods, can be used to monitor the reaction in real-time. This allows for the direct observation and characterization of transient intermediates, providing concrete evidence to support or refine proposed mechanisms.

Kinetic Analysis: Detailed kinetic studies will be performed to determine the rate-determining steps and understand how different reaction parameters (concentration, temperature, catalyst loading) influence the reaction speed and outcome. These insights are crucial for rational process optimization. utwente.nlrsc.org

Expansion of Polymerization and Material Science Applications

The bifunctional nature of Dimethyl 2,5-dimethylhex-2-enedioate, possessing two ester groups and a carbon-carbon double bond, makes it a highly promising monomer for new materials. This area represents a significant opportunity for future research.

Potential avenues for exploration include:

Novel Polyesters: The diester can undergo condensation polymerization with various diols. The presence of the double bond and methyl groups within the polymer backbone is expected to impart unique properties, such as enhanced thermal stability, altered mechanical strength, or specific functionalities not found in conventional polyesters.

Unsaturated Resins: The internal double bond can be exploited for cross-linking reactions, leading to the formation of thermoset materials. These materials could find applications in coatings, adhesives, or composites.

Functional Polymers: The double bond offers a site for post-polymerization modification, allowing for the attachment of various functional groups to a polyester (B1180765) backbone. This could be used to create materials with tailored surface properties, biocompatibility, or responsiveness to external stimuli.

| Polymer Type | Monomer Functionality Used | Potential Properties |

| Polyesters | Diester groups | Tunable thermal and mechanical properties. |

| Unsaturated Resins | Double bond (for cross-linking) | High-strength, rigid thermoset materials. |

| Functional Polymers | Double bond (for modification) | Materials with tailored surface or responsive characteristics. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemistry, enabling faster and more efficient discovery and development cycles. ijsetpub.com

For Dimethyl 2,5-dimethylhex-2-enedioate and its derivatives, AI and ML will be instrumental in several key areas:

Reaction Optimization: ML algorithms, particularly those used in active learning frameworks like Bayesian optimization, can predict reaction outcomes with high accuracy. nih.gov By training models on experimental data, researchers can rapidly identify the optimal set of reaction conditions (e.g., temperature, catalyst, solvent) in silico, significantly reducing the time and resources spent on laboratory experiments. scitechdaily.com

Novel Compound Design: Generative AI models can design novel molecular structures based on the Dimethyl 2,5-dimethylhex-2-enedioate scaffold. nih.govspringernature.com These models can be trained to predict specific properties, allowing for the virtual creation of new monomers that are optimized for desired material characteristics, such as a high glass transition temperature or specific solubility.

Predictive Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its analogs. ijsetpub.com This can help chemists overcome synthetic challenges and discover more sustainable or cost-effective manufacturing processes.

Q & A

What are the optimal synthetic conditions for Dimethyl 2,5-dimethylhex-2-enedioate to maximize yield and purity?

Methodological Answer:

A factorial design approach is recommended to systematically evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between these factors. Pre-experimental screening using Taguchi methods may reduce trial numbers. Post-synthesis, purity should be assessed via HPLC with UV/Vis detection, while yield optimization requires kinetic studies under controlled conditions (e.g., in situ IR monitoring) .

How can computational modeling predict the reactivity of Dimethyl 2,5-dimethylhex-2-enedioate in novel reaction environments?

Methodological Answer:

Density Functional Theory (DFT) calculations can elucidate electronic properties (e.g., frontier molecular orbitals) to predict regioselectivity in reactions. Molecular dynamics simulations using tools like COMSOL Multiphysics® enable modeling of solvent effects and transition states. Coupling these with experimental validation (e.g., kinetic isotope effects) ensures robustness. AI-driven platforms may automate parameter optimization for multi-variable systems .

What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or IR spectra often arise from solvent interactions or conformational isomerism. Employ hyphenated techniques (e.g., LC-NMR) to isolate transient species. Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in peak assignments. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

How does the electronic structure of Dimethyl 2,5-dimethylhex-2-enedioate influence its reaction pathways?

Methodological Answer:

Conduct Natural Bond Orbital (NBO) analysis via DFT to identify hyperconjugative interactions affecting stability. Compare experimental kinetic data (e.g., Arrhenius plots) with computational activation energies. Solvatochromic studies can correlate solvent polarity with reaction mechanism shifts (e.g., nucleophilic vs. electrophilic pathways) .

What factorial designs are effective for studying solvent effects on esterification kinetics?

Methodological Answer:

A mixed-level factorial design (e.g., 3×2×2) evaluates solvent polarity, temperature, and catalyst type. Response Surface Methodology (RSM) optimizes non-linear interactions. Use in situ FTIR to monitor real-time conversion rates. Statistical software (e.g., JMP®) can model interactions and predict optimal solvent systems .

What methodological approaches assess thermal stability under varying conditions?

Methodological Answer:

Thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) quantifies decomposition kinetics. Accelerated Rate Calorimetry (ARC) evaluates stability under adiabatic conditions. For mechanistic insights, perform gas chromatography-mass spectrometry (GC-MS) on evolved gases during degradation .

How to design assays to study biochemical interactions of this compound?

Methodological Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins. For cellular studies, employ fluorescence-based assays (e.g., FRET) with controlled variables (pH, ionic strength). Validate via knock-down experiments in model organisms, ensuring replication to address biological variability .

What green chemistry techniques improve sustainability in its synthesis?

Methodological Answer:

Replace traditional solvents with ionic liquids or supercritical CO₂. Catalytic systems (e.g., enzyme-mediated or photoredox catalysis) reduce waste. Process intensification via microreactors enhances atom economy. Life Cycle Assessment (LCA) tools quantify environmental impact reductions .

What are best practices for characterizing this compound using hyphenated techniques?

Methodological Answer:

Combine GC-MS with retention index matching for volatile derivatives. For non-volatile analogs, use LC-UV/HRMS with fragmentation patterns aligned to spectral libraries. Cross-reference with computational predictions (e.g., NMR chemical shifts via ACD/Labs®). Standardize protocols using ICH guidelines for reproducibility .

How to link the synthesis of this compound to organocatalysis frameworks?

Methodological Answer:

Apply Curtin-Hammett principles to rationalize selectivity in asymmetric catalysis. Kinetic studies under pseudo-first-order conditions can differentiate between rate-determining steps. Theoretically, map reaction coordinates using DFT to identify non-covalent interactions (e.g., hydrogen bonding) critical to transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.